5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1207055-93-3
VCID: VC7472882
InChI: InChI=1S/C24H21N5O4/c1-15-6-4-5-7-17(15)18-13-19-24(30)28(10-11-29(19)26-18)14-22-25-23(27-33-22)16-8-9-20(31-2)21(12-16)32-3/h4-13H,14H2,1-3H3
SMILES: CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Molecular Formula: C24H21N5O4
Molecular Weight: 443.463

5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1207055-93-3

Cat. No.: VC7472882

Molecular Formula: C24H21N5O4

Molecular Weight: 443.463

* For research use only. Not for human or veterinary use.

5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 1207055-93-3

Specification

CAS No. 1207055-93-3
Molecular Formula C24H21N5O4
Molecular Weight 443.463
IUPAC Name 5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C24H21N5O4/c1-15-6-4-5-7-17(15)18-13-19-24(30)28(10-11-29(19)26-18)14-22-25-23(27-33-22)16-8-9-20(31-2)21(12-16)32-3/h4-13H,14H2,1-3H3
Standard InChI Key SFMGHHVZBVMXEF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

Introduction

Synthesis Pathway

The synthesis of this compound likely involves a multi-step reaction sequence combining cyclization and coupling reactions. Based on similar literature:

  • Oxadiazole Formation:

    • The oxadiazole ring is synthesized by cyclizing a hydrazide precursor with an appropriate carboxylic acid derivative under dehydrative conditions.

  • Pyrazolo[1,5-a]pyrazine Construction:

    • This bicyclic core can be formed by reacting a pyrazole derivative with a suitable electrophile or through intramolecular cyclization.

  • Final Coupling:

    • The two fragments are connected via a methyl linkage using cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).

Example Reaction Scheme:

StepReactants/ConditionsProduct
1Hydrazide + Carboxylic Acid (Cyclization)1,2,4-Oxadiazole
2Pyrazole Derivative + BasePyrazolo[1,5-a]pyrazine
3Coupling Reaction (e.g., Pd-catalyzed)Final Compound

Analytical Characterization

The compound’s structure can be confirmed using the following techniques:

Spectroscopic Methods:

  • NMR (¹H and ¹³C): Identifies the chemical environment of hydrogen and carbon atoms in the molecule.

    • Peaks for methoxy groups (-OCH₃).

    • Aromatic proton signals for phenyl and pyrazine rings.

  • IR Spectroscopy: Detects functional groups like C=N (oxadiazole) and C=O (ketone).

  • Mass Spectrometry (MS): Confirms molecular weight (m/z = 389).

Crystallography:

X-ray diffraction can provide precise details about bond lengths and angles within the molecule.

Biological Activity

Compounds containing oxadiazole and pyrazolopyrazine motifs are known for diverse biological activities:

Potential Applications:

  • Antimicrobial Activity:

    • Oxadiazoles exhibit antibacterial and antifungal properties by disrupting microbial cell walls or DNA replication .

  • Anticancer Potential:

    • Pyrazolopyrazines are studied for their ability to inhibit kinases involved in cancer cell proliferation .

  • Antioxidant Properties:

    • Methoxy-substituted phenyl groups contribute to radical scavenging activity .

Mechanism of Action:

The compound may act by binding to specific enzymes or receptors due to its planar heterocyclic structure.

ADMET Profile

An essential aspect of drug discovery is understanding the compound's pharmacokinetics:

Comparative Analysis with Similar Compounds

To contextualize its potential utility:

FeatureTarget CompoundReference Compounds
Core StructurePyrazolo[1,5-a]pyrazinePyrazoles, Oxadiazoles
Biological ActivityAntimicrobial, AnticancerSimilar activities reported
Synthetic ComplexityModerateComparable to other heterocycles

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